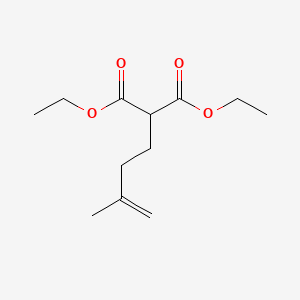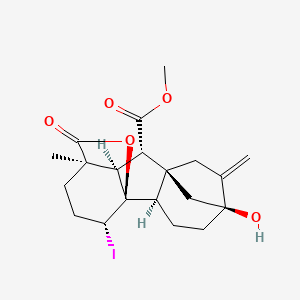
4-Iodo-10-methyl Dihydro Gibberellin A95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-10-methyl Dihydro Gibberellin A95 is a synthetic compound used as an intermediate in the synthesis of Gibberellin A95, a derivative of Gibberellic Acid. It is a stereoisomer of Gibberellin A5 . This compound is known for its role in plant growth regulation and has applications in various scientific research fields.
Preparation Methods
The synthesis of 4-Iodo-10-methyl Dihydro Gibberellin A95 involves iodination of Gibberellin derivatives. The specific synthetic routes and reaction conditions are detailed in various chemical literature . Industrial production methods typically involve multi-step organic synthesis processes, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
4-Iodo-10-methyl Dihydro Gibberellin A95 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like iodine or bromine under specific conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-10-methyl Dihydro Gibberellin A95 is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of various Gibberellin derivatives.
Biology: Studying plant growth regulation and hormone pathways.
Industry: Used in agricultural products to enhance plant growth and yield .
Mechanism of Action
The mechanism of action of 4-Iodo-10-methyl Dihydro Gibberellin A95 involves its interaction with specific molecular targets in plants. It binds to gibberellin receptors, activating signal transduction pathways that lead to the transcription of genes involved in plant growth and development . This results in increased cell division and elongation, promoting stem elongation and other growth processes.
Comparison with Similar Compounds
4-Iodo-10-methyl Dihydro Gibberellin A95 is unique due to its specific iodination and methylation, which differentiate it from other Gibberellin derivatives. Similar compounds include:
Gibberellin A4: Another Gibberellin derivative with similar growth-promoting effects.
Gibberellin A5: A stereoisomer of Gibberellin A95 with slightly different biological activity.
Gibberellic Acid: A widely studied Gibberellin with extensive applications in agriculture
These compounds share similar structures but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C20H25IO5 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11R,14R)-5-hydroxy-14-iodo-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C20H25IO5/c1-10-8-18-9-19(10,24)7-4-11(18)20-12(21)5-6-17(2,16(23)26-20)14(20)13(18)15(22)25-3/h11-14,24H,1,4-9H2,2-3H3/t11-,12-,13-,14-,17-,18+,19+,20+/m1/s1 |
InChI Key |
VFNMFJSDLNDMKA-VRGRDWNMSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)I |
Canonical SMILES |
CC12CCC(C3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


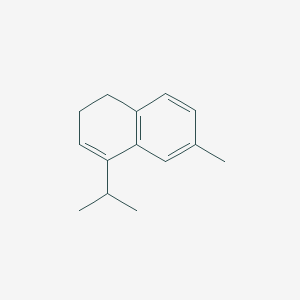
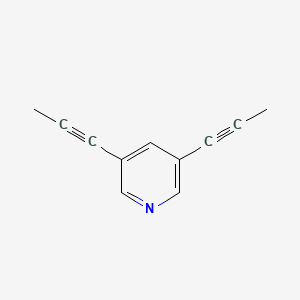
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
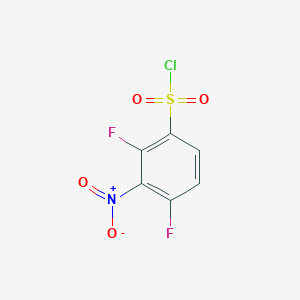
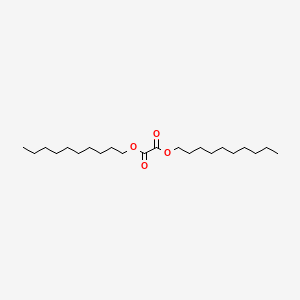
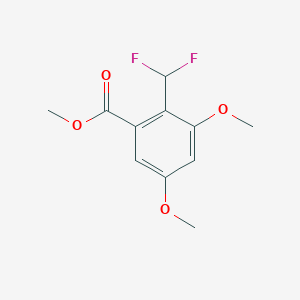
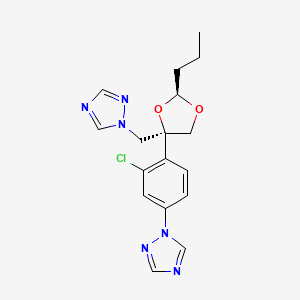
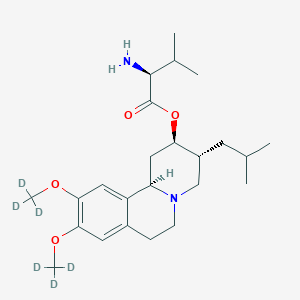
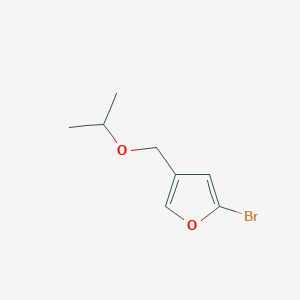

![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
